3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid
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Overview
Description
3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid is a complex organic compound characterized by its anthracene core structure This compound is notable for its conjugated system, which imparts unique photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes a Friedel-Crafts acylation to introduce a carboxyethenyl group at the 10-position.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Subsequent Reactions: The intermediate product is then subjected to a Wittig reaction to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid involves its interaction with molecular targets through its conjugated system. This allows for efficient energy transfer and electron transport, making it useful in photophysical applications. The compound can also interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid
- 6-[4-(2-Carboxyeth-1-en-1-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid is unique due to its anthracene core, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring efficient light absorption and emission, such as in organic electronics and photochemistry.
Properties
IUPAC Name |
3-[10-(2-carboxyethenyl)anthracen-9-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-12H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKGPCTYCXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC(=O)O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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